methyl 5-hydroxy-1H-indazole-3-carboxylate
Overview
Description
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of indazoles, including metal-catalyzed reactions and noncatalytic pathways. Notably, a Cu(OAc)2-catalyzed method has been reported for the facile synthesis of 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant. This strategy allows access to a wide variety of 1H-indazoles in good to excellent yields .
Scientific Research Applications
Synthesis and Structural Analysis
- Novel derivatives of ethyl-1H-indazole-3-carboxylate, containing various aliphatic or aromatic acyl radicals and substituents, have been synthesized and studied. These derivatives include methyl groups at the 5 position, similar to methyl 5-hydroxy-1H-indazole-3-carboxylate, indicating a scope for structural variation and analysis in related compounds (Bistocchi et al., 1981).
- A facile synthesis method for novel oxazole derivatives incorporating 1-methyl-1H-Indazole 3-carboxylic acid has been reported, demonstrating the chemical versatility and potential for creating diverse compounds from similar indazole-based structures (Reddy et al., 2013).
Physicochemical Properties
- The molar standard enthalpy of formation for various indazoles, including 1H-indazole-3-carboxylic acid and its methyl ester derivatives, has been studied. These findings provide insights into the energetic and structural influence of carbonyl and acetate groups on such compounds (Orozco-Guareño et al., 2019).
Biological Activities and Potential Applications
- Certain derivatives of indazole-3-carboxylic acids, like methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have been synthesized and analyzed for their spectroscopic, structural, and conformational characteristics. These studies contribute to understanding the chemical behavior and potential biological applications of similar indazole derivatives (Dzygiel et al., 2004).
Potential for Therapeutic Use
- Some indazole derivatives, including those structurally related to methyl 5-hydroxy-1H-indazole-3-carboxylate, have shown antiarthritic effects in preliminary tests, suggesting potential therapeutic applications (Bistocchi et al., 1981).
properties
IUPAC Name |
methyl 5-hydroxy-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)8-6-4-5(12)2-3-7(6)10-11-8/h2-4,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWORWKCVYETNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-hydroxy-1H-indazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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